
4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid
Übersicht
Beschreibung
4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid (CAS No. 486422-70-2) is a boronic acid derivative with a molecular formula of C₁₂H₁₉BN₂O₄S and a molecular weight of 298.17 g/mol . Key structural features include a phenyl ring substituted with a boronic acid (-B(OH)₂) group and a sulfonamide-linked 4-ethylpiperazine moiety. This combination confers unique physicochemical properties:
- Hydrogen bond donors/acceptors: 2 and 6, respectively.
- Topological polar surface area: 89.5 Ų, indicative of high polarity.
- Rotatable bonds: 4, allowing conformational flexibility .
The ethylpiperazine group introduces basicity, which can neutralize acidic environments, enhancing boronate ester formation with cis-diol-containing compounds (e.g., phenolic acids) under physiological conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: The phenylboronic acid intermediate can be synthesized via the reaction of phenylboronic acid with appropriate reagents under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions, where the phenylboronic acid intermediate is treated with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Ethylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the sulfonylated phenylboronic acid is reacted with ethylpiperazine under suitable conditions, such as heating in an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Suzuki-Miyaura Cross-Coupling Potential
The Suzuki reaction typically requires:
-
Transition metal catalysts (Pd/Ni)
-
Base (K₂CO₃, KOH)
-
Polar aprotic solvents (DMSO, DMF)
While not explicitly tested with your compound, similar arylboronic acids participate in coupling reactions. For example:
Substrate Pair | Catalyst System | Yield | Reference |
---|---|---|---|
Phenylboronic acid + bromobenzene | Pd/pyrazolyl complexes | 98% | |
Ethyl benzoate + 4-MeO-phenylboronic acid | Ni(COD)₂/PCy₃ | 15% |
The sulfonyl group in your compound may coordinate transition metals, potentially altering catalytic activity compared to simpler phenylboronic acids.
Oxidative Deborylation Pathways
Phenylboronic acids undergo oxidation to phenols under copper-mediated conditions:
textAr-B(OH)₂ + CuSO₄ → Ar-OH + Cu(I)
This reaction is accelerated by microwave irradiation (125°C, 10 min) . The ethylpiperazine sulfonyl group may influence reaction kinetics through electronic effects.
Triazole Formation Limitations
While phenylboronic acid facilitates Cu-catalyzed azide-alkyne cycloadditions (CuAAC):
textRC≡CH + R'N₃ → 1,4-disubstituted triazole (CuSO₄/PhB(OH)₂)
Bulky substituents like ethylpiperazine sulfonyl groups typically reduce reaction yields due to steric hindrance. For example:
Alkyne Substituent | Triazole Yield | Reaction Time |
---|---|---|
4-CN-C₆H₄ | 92% | 10 min |
2-Cl-5-MeO-C₆H₃ | 68% | 15 min |
Decarbonylative Coupling Challenges
Nickel-catalyzed reactions with esters require directing groups (e.g., benzoquinoline):
textAr-COOR + Ar'-B(OH)₂ → Ar-Ar' + CO₂
The sulfonyl group in your compound lacks sufficient coordination strength to facilitate decarbonylation .
Key Limitations in Available Data:
-
No sources directly address the ethylpiperazine sulfonyl functional group's electronic/steric effects
-
No experimental protocols specifically use 4-(4-ethylpiperazin-1-ylsulfonyl)phenylboronic acid
-
Predictions rely on analogies to simpler boronic acids with different substituents
-
Experimental screening using PdCl₂(dppf) or Ni(COD)₂ catalysts
-
Computational modeling of the sulfonyl group's electron-withdrawing effects
-
X-ray crystallography to analyze steric constraints
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
Glucose-Sensitive Drug Delivery
One of the most significant applications of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid is in the development of glucose-sensitive drug delivery systems. Boronic acids are known to interact reversibly with diols, including glucose, which allows them to function as glucose sensors. This property has been exploited to create polymeric systems that can release drugs in response to glucose levels.
- Chitosan Conjugates : Research has demonstrated that conjugating this boronic acid with chitosan enhances its ability to respond to glucose concentrations. For instance, insulin-loaded nanoparticles utilizing this conjugate showed an increased release rate at higher glucose levels, indicating potential for diabetes management through controlled insulin delivery .
Cancer Therapeutics
The compound's ability to form covalent bonds with biological molecules has led to its exploration in cancer therapy:
- Targeted Drug Delivery : Studies have shown that nanoparticles functionalized with this compound can improve the targeting of cancer cells. These nanoparticles demonstrated enhanced cellular uptake and prolonged retention at tumor sites, making them effective carriers for anticancer drugs .
Anticancer Activity
Boronic acids, including this compound, have been noted for their anticancer properties. They can inhibit serine proteases, which are often overexpressed in cancer cells:
- Enzyme Inhibition : The compound can form reversible covalent adducts with proteases, potentially leading to reduced tumor growth and metastasis. This mechanism has been investigated in various studies focusing on its efficacy against different cancer types .
Sensors for Glucose Monitoring
The reversible binding nature of boronic acids with sugars makes them ideal candidates for developing sensors that monitor glucose levels:
- Glucose Sensors : The integration of this compound into sensor technologies allows for real-time monitoring of glucose levels. This application is particularly relevant in diabetes management, where maintaining optimal blood sugar levels is crucial .
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as drug development and materials science. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in medicinal chemistry or reacting with other chemical species in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Electronic Differences
Sulfonamide/Sulfonyl-Substituted Phenylboronic Acids
- 4-(N-Allylsulfamoyl)-phenylboronic acid and 4-(3-butenesulfonyl)-phenylboronic acid :
- Both feature sulfonamide/sulfonyl groups but lack the ethylpiperazine moiety.
- pKa values : ~7.4 and 7.1, respectively, significantly lower than unsubstituted phenylboronic acid (pKa 8.8) .
- Implication : The sulfonyl group lowers pKa, enabling boronate formation at near-neutral pH, critical for biomedical applications.
4-(Piperidin-1-yl)phenylboronic Acid (CAS 229009-42-1) and 4-(Pyrrolidin-1-yl)phenylboronic Acid (CAS 229009-41-0):
- Substituents: Piperidine (6-membered ring) and pyrrolidine (5-membered ring) instead of ethylpiperazine.
4-Isobutylphenylboronic Acid (CAS 153624-38-5):
- Substituent: Hydrophobic isobutyl group.
- Applications: Primarily used in Suzuki-Miyaura cross-coupling reactions due to its non-polar nature .
Physicochemical and Functional Comparisons
pKa and Binding Efficiency
- The target compound’s pKa is inferred to be ~7.4 (based on sulfonyl-substituted analogs) , enabling efficient cis-diol binding (e.g., glycated peptides, phenolic acids) at physiological pH.
- Ethylpiperazine advantage: Neutralizes acidic byproducts from phenolic acid ionization, stabilizing boronate esters .
Reactivity in Cross-Coupling Reactions
- The electron-withdrawing sulfonyl group may reduce nucleophilicity compared to electron-donating substituents (e.g., isobutyl). However, the ethylpiperazine group’s basicity could enhance solubility in polar solvents, aiding reaction kinetics .
Application-Specific Performance
Boronate Affinity Chromatography
- The target compound’s low pKa and ethylpiperazine group make it superior to 4-carboxyphenylboronic acid (higher pKa) for isolating cis-diol biomolecules (e.g., glycoproteins) under mild conditions .
Mass Spectrometry (MS) Tags
- Compared to 4-(dimethylamino)phenylboronic acid, the ethylpiperazine sulfonyl group provides stronger ionization efficiency and stabilization of sugar moieties in CID experiments .
Data Table: Key Comparisons
*Inferred from sulfonyl-substituted analogs .
Biologische Aktivität
4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid (CAS Number: 486422-70-2) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Molecular Formula : C13H18B N3O3S
Molar Mass : 293.17 g/mol
pKa : Not specifically determined in available literature.
The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in drug design and development. The ethylpiperazine moiety enhances its pharmacological properties, potentially increasing solubility and bioavailability.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The boronic acid group can interact with serine proteases and other enzymes through covalent bond formation.
- Receptor Modulation : The compound may bind to specific receptors, influencing various signaling pathways.
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting potential antimicrobial properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related boronic acids have demonstrated effectiveness against various bacterial strains.
Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Compound A | 16 µM | 16 µM |
Compound B | 32 µM | 32 µM |
Compound C | 64 µM | 128 µM |
The table above illustrates the effectiveness of related compounds against Staphylococcus aureus, providing a benchmark for assessing the potential antimicrobial efficacy of this compound .
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated the antibacterial efficacy of boronic acid derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that derivatives with the piperazine ring exhibited enhanced activity compared to non-piperazine analogs, suggesting that structural modifications significantly impact biological efficacy .
- Inhibition of Protein-Protein Interactions : Another research highlighted the ability of boronic acids to inhibit protein-protein interactions critical for bacterial survival. This mechanism was explored using various assays that confirmed the binding affinity of the compound to target proteins involved in bacterial pathogenesis .
- Pharmacokinetic Properties : Studies on related compounds suggest that modifications enhancing solubility and metabolic stability can significantly impact biological efficacy. For instance, optimizing lipophilicity has been shown to improve pharmacokinetic profiles while maintaining or enhancing biological activity .
Comparative Analysis with Structural Analogues
To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key analogues and their properties:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-(Trifluoromethyl)phenylboronic acid | 220227-29-2 | 0.92 |
4-(Piperidin-1-ylsulfonyl)phenylboronic acid | 184970-29-4 | 0.90 |
4-(Morpholin-1-ylsulfonyl)phenylboronic acid | 152211-15-9 | 0.88 |
This table illustrates how closely related compounds may exhibit similar biological activities due to their structural features .
Q & A
Q. Basic: What are the key synthetic routes for preparing 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves sequential functionalization of the phenyl ring. A common approach is:
Sulfonylation: Reacting 4-aminophenylboronic acid with 4-ethylpiperazine-1-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to install the sulfonylpiperazine moiety.
Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical due to polar byproducts .
Key factors affecting yield:
- Temperature: Excess heat during sulfonylation can lead to boronic acid decomposition.
- Stoichiometry: A 1.2:1 molar ratio of sulfonyl chloride to boronic acid derivative minimizes side reactions.
- Moisture control: Boronic acids are hygroscopic; anhydrous conditions prevent hydrolysis .
Q. Basic: How is this compound characterized, and what analytical methods are most reliable?
Answer:
Standard characterization includes:
- NMR spectroscopy:
- IR spectroscopy: B-O stretching (~1340 cm) and sulfonyl S=O (~1160 cm) .
- X-ray crystallography: Resolves stereoelectronic effects of the sulfonyl group on boronic acid geometry (e.g., dihedral angles between rings) .
Q. Advanced: How does the sulfonylpiperazine substituent influence the electronic properties and reactivity of the boronic acid in Suzuki-Miyaura couplings?
Answer:
The sulfonylpiperazine group acts as a strong electron-withdrawing substituent:
- Electronic effects: Reduces electron density at the boron center via conjugation, enhancing electrophilicity and accelerating transmetallation in cross-couplings .
- Steric effects: The bulky piperazine group can hinder access to the boron atom, requiring optimized ligands (e.g., SPhos or XPhos) to stabilize the palladium catalyst .
Methodological tip: DFT calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to rationalize regioselectivity in couplings .
Q. Advanced: What strategies resolve contradictions in catalytic activity data for this compound in cross-coupling reactions?
Answer:
Discrepancies often arise from:
- Solvent polarity: Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may deactivate boronic acids via protodeboronation. Use mixed solvents (e.g., THF/HO) to balance reactivity .
- pH control: Boronic acid reactivity is pH-dependent. Buffered conditions (pH 7–9) prevent premature hydrolysis while maintaining catalytic activity .
Example protocol:
Parameter | Optimal Condition | Reference |
---|---|---|
Solvent | THF/HO (4:1 v/v) | |
Base | NaCO (2 equiv) | |
Ligand | XPhos (5 mol%) |
Q. Basic: How should this compound be stored to ensure stability, and what are its major degradation pathways?
Answer:
- Storage: Under inert atmosphere (argon) at 0–6°C to prevent oxidation and hydrolysis .
- Degradation pathways:
Q. Advanced: How can computational methods predict the compound’s binding affinity in biological targets (e.g., proteases)?
Answer:
- Molecular docking (AutoDock/Vina): Simulate interactions with catalytic serine residues (e.g., in β-lactamases) using the boronic acid as a transition-state analog .
- MD simulations (GROMACS): Assess binding stability by tracking hydrogen bonds between the sulfonyl group and active-site arginine residues .
Validation: Compare docking scores (ΔG) with experimental IC values from enzyme inhibition assays .
Q. Advanced: What chromatographic methods are recommended for analyzing impurities in synthesized batches?
Answer:
- HPLC conditions:
- Column: C18 (5 µm, 250 × 4.6 mm)
- Mobile phase: Methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) .
- Detection: UV at 254 nm (boronic acid absorption band).
Key impurities:
- Hydrolysis byproducts: 4-(4-Ethylpiperazin-1-ylsulfonyl)phenol (retention time ~8.2 min).
- Unreacted precursor: 4-Aminophenylboronic acid (retention time ~5.5 min) .
Eigenschaften
IUPAC Name |
[4-(4-ethylpiperazin-1-yl)sulfonylphenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O4S/c1-2-14-7-9-15(10-8-14)20(18,19)12-5-3-11(4-6-12)13(16)17/h3-6,16-17H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNOKACGLGJGID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201198274 | |
Record name | B-[4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201198274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486422-70-2 | |
Record name | B-[4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486422-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201198274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.